molecular formula C15H13FO3 B6402372 2-(2-Fluoro-4-methoxyphenyl)-6-methylbenzoic acid, 95% CAS No. 1261952-95-7

2-(2-Fluoro-4-methoxyphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6402372
CAS RN: 1261952-95-7
M. Wt: 260.26 g/mol
InChI Key: TYIIHCKUKPEZDE-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxyphenyl)-6-methylbenzoic acid (also known as FMBA) is a compound that has been used in a variety of scientific research applications. FMBA is a fluorinated derivative of the naturally occurring compound benzoic acid and has been found to have a number of interesting properties, including being an excellent substrate for the formation of a variety of organic molecules. FMBA has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

FMBA has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. It has been used as a substrate for the synthesis of a variety of organic molecules, including pharmaceuticals and other compounds of interest. In biochemistry, FMBA has been used as an inhibitor of enzymes, including phosphodiesterases, proteases, and cyclooxygenases. In pharmacology, FMBA has been used as a ligand for binding to receptors and as a substrate for drug metabolism.

Mechanism of Action

The mechanism of action of FMBA is not well understood. However, it is believed that FMBA binds to the active site of enzymes, forming an enzyme-FMBA complex. This complex then undergoes a conformational change, which allows the enzyme to catalyze the reaction. The exact mechanism of action of FMBA is still being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMBA are not well understood. However, it has been shown to inhibit the activity of enzymes, including phosphodiesterases, proteases, and cyclooxygenases. It has also been shown to be a substrate for drug metabolism.

Advantages and Limitations for Lab Experiments

The use of FMBA in laboratory experiments has several advantages. It is relatively easy to synthesize and is available in high purity. It is also relatively stable, making it suitable for long-term storage. The main limitation of FMBA is that it is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

Future research on FMBA could focus on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further studies could be conducted to explore the use of FMBA in other areas, such as biotechnology and synthetic biology. Finally, research could be conducted to optimize the synthesis of FMBA and to develop new methods for its use in laboratory experiments.

Synthesis Methods

FMBA can be synthesized from benzoic acid using a variety of methods. The most commonly used method is a palladium-catalyzed cross-coupling reaction between benzoic acid and a fluorinated aryl halide. This reaction is typically performed in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) and is usually carried out at room temperature. The reaction yields a product with a purity of 95%.

properties

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-4-3-5-12(14(9)15(17)18)11-7-6-10(19-2)8-13(11)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIIHCKUKPEZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=C(C=C2)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690096
Record name 2'-Fluoro-4'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261952-95-7
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′-fluoro-4′-methoxy-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261952-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-4'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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